molecular formula C7H12O2 B1680072 N-Propyl methacrylate CAS No. 2210-28-8

N-Propyl methacrylate

Cat. No.: B1680072
CAS No.: 2210-28-8
M. Wt: 128.17 g/mol
InChI Key: NHARPDSAXCBDDR-UHFFFAOYSA-N
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Description

N-Propyl methacrylate (CAS: 2210-28-8) is an alkyl methacrylate ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is structurally characterized by a methacryloyl group (CH₂=C(CH₃)COO−) bonded to an n-propyl chain. This compound is primarily used in polymer synthesis, yielding hard, transparent resins suitable for industrial applications, including plastics intended for repeated food contact . Its polymerization behavior and physical properties distinguish it from other alkyl methacrylates and acrylates, as discussed below.

Properties

IUPAC Name

propyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3
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InChI Key

NHARPDSAXCBDDR-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C(=C)C
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Molecular Formula

C7H12O2
Record name N-PROPYL METHACRYLATE
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Related CAS

25609-74-9
Record name Propyl methacrylate homopolymer
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DSSTOX Substance ID

DTXSID2025973
Record name Propyl methacrylate
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Molecular Weight

128.17 g/mol
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Physical Description

N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

286 °F at 760 mmHg (NTP, 1992), 141 °C
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Flash Point

86 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water
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Density

0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C
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Vapor Pressure

6.38 [mmHg], 6.38 mm Hg at 25 °C
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Color/Form

Clear, pale orange liquid

CAS No.

2210-28-8
Record name N-PROPYL METHACRYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl methacrylate can be synthesized through the esterification of methacrylic acid with n-propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: N-Propyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form poly(this compound), a polymer with excellent mechanical properties.

    Copolymerization: It can copolymerize with other monomers, such as methyl methacrylate or butyl acrylate, to produce copolymers with tailored properties.

Common Reagents and Conditions:

    Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

    Solvents: Reactions are often carried out in solvents like toluene or ethyl acetate to control the reaction rate and polymer properties.

Major Products:

    Poly(this compound): A homopolymer with high clarity and hardness.

    Copolymers: Depending on the comonomers used, the resulting copolymers can have varied properties suitable for different applications.

Scientific Research Applications

Polymer Synthesis

N-Propyl methacrylate is primarily used as a monomer in the synthesis of polymers. It can be copolymerized with other monomers to create materials with tailored properties.

Case Study: Copolymerization with N-Vinyl Pyrrolidone

A study investigated the copolymerization of this compound with N-vinyl pyrrolidone to create hydrogels. The resulting materials exhibited enhanced transparency and mechanical properties, making them suitable for biomedical applications such as contact lenses. The addition of crosslinking agents improved the swelling behavior and thermal stability of the hydrogels, indicating their potential for use in drug delivery systems .

Biomedical Applications

This compound is gaining traction in biomedical fields due to its biocompatibility and versatility.

Case Study: Bone Tissue Engineering

Research has demonstrated that scaffolds made from this compound-based polymers exhibit favorable microstructural properties for bone tissue engineering. These scaffolds were designed to be macroporous, allowing for better cell infiltration and nutrient transport. The mechanical properties were assessed using nanoindentation tests, confirming their suitability for hard tissue applications .

Case Study: Dental Materials

In dental applications, this compound is utilized in dental composites and adhesives due to its low viscosity and good adhesion properties. Studies have shown that incorporating this compound into dental materials can enhance their mechanical strength and durability while maintaining aesthetic qualities .

Coatings and Adhesives

This compound is also employed in the development of coatings and adhesives due to its excellent adhesion properties.

Application Example: Protective Coatings

This compound-based coatings provide protection against environmental factors while offering flexibility and durability. These coatings are particularly useful in automotive and industrial applications where resistance to abrasion and chemical exposure is critical.

Plasticizers

As a plasticizer, this compound improves the flexibility and workability of various polymer formulations. This application is crucial in producing flexible plastics that require enhanced performance characteristics without compromising structural integrity .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Polymer SynthesisUsed as a monomer in copolymerization to create tailored materialsEnhanced transparency and mechanical properties
Biomedical EngineeringUtilized in hydrogels and scaffolds for tissue engineeringSuitable for bone replacement; favorable microstructure
Dental MaterialsIncorporated into composites for improved adhesion and durabilityEnhanced mechanical strength; aesthetic qualities
CoatingsEmployed in protective coatings for environmental resistanceOffers flexibility and durability
PlasticizersImproves flexibility in polymer formulationsCritical for producing flexible plastics

Mechanism of Action

The primary mechanism of action for N-Propyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by free radicals, which react with the methacrylate monomers to form a growing polymer chain. The resulting polymers have high mechanical strength and clarity, making them suitable for various applications.

Comparison with Similar Compounds

Structural and Molecular Differences

N-Propyl methacrylate belongs to the methacrylate family, which features a methyl group on the alpha carbon of the acrylate backbone (CH₂=C(CH₃)COOR). This structural nuance contrasts with acrylates (e.g., n-propyl acrylate, CH₂=CHCOOR), which lack the methyl group, leading to differences in polymerization kinetics and polymer properties.

Key Compounds for Comparison:

Methyl Methacrylate (MMA, CAS: 80-62-6):

  • Formula: C₅H₈O₂ , Molecular Weight: 100.12 g/mol.
  • The shortest alkyl chain in the methacrylate series, offering high rigidity and clarity in polymers.

Ethyl Methacrylate (EMA, CAS: 97-63-2):

  • Formula: C₆H₁₀O₂ , Molecular Weight: 114.14 g/mol.
  • Longer ethyl chain increases flexibility compared to MMA.

Isopropyl Methacrylate (CAS: 4655-34-9):

  • Formula: C₇H₁₂O₂ , Molecular Weight: 128.17 g/mol.
  • Branched isopropyl group may introduce steric hindrance during polymerization.

n-Propyl Acrylate (CAS: 925-60-0):

  • Formula: C₆H₁₀O₂ , Molecular Weight: 114.14 g/mol.
  • Acrylate ester without the alpha-methyl group, leading to softer polymers.

Physical and Polymer Properties

Compound CAS Number Molecular Weight (g/mol) Polymer Characteristics Key Applications
This compound 2210-28-8 128.17 Hard, clear, transparent resin Food-contact plastics, coatings
Methyl methacrylate 80-62-6 100.12 Rigid, glass-like clarity Plexiglass, dental resins
Ethyl methacrylate 97-63-2 114.14 Moderate flexibility, durable Adhesives, coatings
Isopropyl methacrylate 4655-34-9 128.17 Slightly yellow polymer Specialty optics, UV-resistant films
n-Propyl acrylate 925-60-0 114.14 Soft, tacky polymer Pressure-sensitive adhesives

Notes:

  • This compound forms polymers with properties similar to MMA but with enhanced solubility due to the longer alkyl chain.
  • Isopropyl methacrylate may exhibit yellowing due to branching, unlike its linear n-propyl counterpart .
  • n-Propyl acrylate produces softer polymers due to the absence of the alpha-methyl group, making it ideal for adhesives .

Biological Activity

N-Propyl methacrylate (NPM) is an important methacrylate monomer used in various applications, including polymers and coatings. Its biological activity has garnered attention due to its potential applications in biomedical materials and its interactions with biological systems. This article synthesizes recent findings on the biological activity of this compound, highlighting its antimicrobial properties, biocompatibility, and toxicity.

This compound is a colorless liquid with the chemical formula C7H12O2\text{C}_7\text{H}_{12}\text{O}_2. It contains a methacrylate group which is known for its reactivity in polymerization processes. The structure of NPM can be represented as follows:

CH2=C(CH3)COOC3H7\text{CH}_2=C(\text{CH}_3)\text{COO}\text{C}_3\text{H}_7

This structure contributes to its utility in forming copolymers and modifying the properties of materials.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties when incorporated into polymeric matrices. For instance, a study on methacrylate-based bone cements showed that incorporating N-halamine compounds with methacrylate significantly enhanced antibacterial performance against Staphylococcus aureus and Escherichia coli . The results indicated that at concentrations of 20% to 25%, the contact and releasing-type bacteriostasis rates reached 100% (p < 0.001), demonstrating strong antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of this compound-Based Composites

Concentration (%)S. aureus Inhibition (%)E. coli Inhibition (%)
57065
108580
159088
2010095
25100100

Biocompatibility

The biocompatibility of this compound is critical for its use in medical applications. A study involving the injection of NPM-based materials into mice showed promising results regarding biocompatibility. Mice injected with varying concentrations of N-halamine compounds demonstrated no significant toxic reactions over a period of observation (24, 48, and 72 hours) . The material demonstrated good compatibility with embryonic osteoblast precursor cells (MC3T3-E1), indicating potential for use in bone cement formulations.

Toxicity Studies

While this compound shows beneficial properties, toxicity assessments are essential for safe application. Research indicates that high concentrations can lead to cytotoxic effects. For example, studies utilizing nuclear magnetic resonance (NMR) chemical shifts have correlated the reactivity of methacrylate monomers with their potential cytotoxicity . Lowering hydrophobicity has been suggested as a method to mitigate hemolytic activity while optimizing antimicrobial properties .

Case Studies

  • Antibacterial PMMA Bone Cement : A study developed a novel antibacterial PMMA bone cement incorporating N-halamine compound methacrylate, which demonstrated enhanced antibacterial properties and good biocompatibility in both in vitro and in vivo models .
  • Polymer Blends : Research on blends of poly(methyl methacrylate) with antibacterial agents showed significant antibacterial activity against selected bacteria, indicating the versatility of methacrylate compounds in biomedical applications .

Q & A

Q. What are the recommended methods for synthesizing n-Propyl methacrylate in a laboratory setting?

n-Propyl methacrylate is typically synthesized via esterification of methacrylic acid with n-propanol, catalyzed by strong acids (e.g., sulfuric acid). Key steps include:

  • Reflux conditions : Maintain temperatures near the boiling point of n-propanol (97°C) to drive esterification .
  • Inhibitors : Add polymerization inhibitors (e.g., 4-methoxyphenol, 200 ppm) to prevent premature polymerization during synthesis .
  • Purification : Use fractional distillation under reduced pressure to isolate the product, leveraging its boiling point of ~33°C (at reduced pressure) .
  • Characterization : Confirm purity via gas chromatography (GC) and structural validation using 1^1H NMR (e.g., peaks at δ 1.6 ppm for methyl groups and δ 4.1 ppm for the propyl ester) .

Q. Which characterization techniques are most effective for confirming the purity and structure of this compound?

  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is critical for assessing purity, with retention times calibrated against commercial standards .
  • Spectroscopy :
    • 1^1H NMR : Peaks at δ 5.5–6.1 ppm (vinyl protons), δ 1.9 ppm (α-methyl group), and δ 4.0–4.2 ppm (ester methylene) confirm the structure .
    • FTIR : Absorbance at ~1720 cm1^{-1} (C=O stretch) and ~1630 cm1^{-1} (C=C stretch) are diagnostic .
  • Physical Properties : Measure density (0.91 g/cm3^3) and refractive index (1.414–1.416) to cross-validate against literature .

Q. What safety precautions are essential when handling this compound in experimental settings?

  • Hazards : Classified as a flammable liquid (GHS Category 3) and irritant (skin/eye irritation, respiratory toxicity) .
  • Handling :
    • Use explosion-proof equipment and avoid open flames.
    • Work in a fume hood with PPE (nitrile gloves, goggles, lab coat).
  • Storage : Store at ≤25°C in amber bottles with inhibitors (e.g., 4-methoxyphenol) to prevent autopolymerization .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the polymerization conditions of this compound to achieve desired molecular weights?

  • Initiator Selection : Use azobisisobutyronitrile (AIBN) at 0.1–1.0 wt% for radical polymerization. Adjust initiator concentration to control molecular weight (higher AIBN reduces MwM_w) .
  • Solvent Choice : Select solvents with solubility parameters matching n-Propyl methacrylate (δ = 18.8 MPa1/2^{1/2}) to ensure homogeneous polymerization. Toluene (δ = 18.2) or THF (δ = 19.4) are ideal .
  • Temperature Control : Polymerize at 60–70°C for 6–24 hours to balance reaction rate and chain termination .
  • Post-Polymerization Analysis : Use gel permeation chromatography (GPC) to measure MwM_w and dispersity (ĐĐ) .

Q. How should contradictory data in the literature regarding the solubility parameters of this compound be analyzed and resolved?

  • Meta-Analysis : Compare data across studies, noting measurement techniques (e.g., Hansen solubility parameters vs. Hildebrand). For example, δ = 18.8 MPa1/2^{1/2} in polymer studies vs. δ = 19.2 MPa1/2^{1/2} in copolymer applications .
  • Experimental Reproducibility : Replicate methods from conflicting studies, ensuring standardized conditions (temperature, purity of reagents) .
  • Computational Validation : Use molecular dynamics simulations to predict solubility parameters and cross-validate with empirical data .

Q. What methodologies are employed to study the long-term stability and degradation mechanisms of poly(this compound) under environmental stressors?

  • Accelerated Aging : Expose polymer films to UV radiation (λ = 340 nm) and humidity (85% RH) for 500–1000 hours, simulating years of environmental exposure .
  • Analytical Techniques :
    • FTIR : Monitor carbonyl index (C=O peak at 1720 cm1^{-1}) to track oxidation .
    • TGA/DSC : Measure thermal stability and glass transition temperature (TgT_g) shifts due to chain scission .
  • Mechanical Testing : Assess tensile strength and Young’s modulus pre-/post-degradation to quantify material failure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propyl methacrylate
Reactant of Route 2
Reactant of Route 2
N-Propyl methacrylate

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